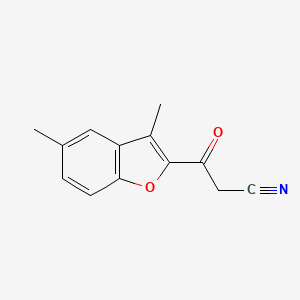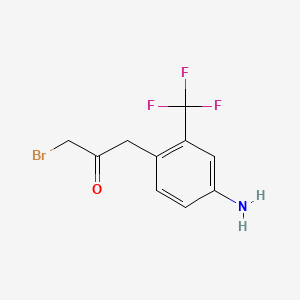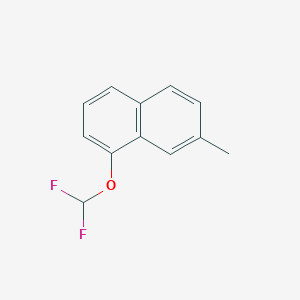
(S)-BoroPro-(-)-Pinanediol-hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-BoroPro-(-)-Pinanediol-hydrochloride is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a proline derivative and a pinanediol moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical reactions and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BoroPro-(-)-Pinanediol-hydrochloride typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the reaction of a proline derivative with a boronic acid reagent under controlled conditions to form the boronic acid intermediate.
Pinanediol Protection: The boronic acid intermediate is then reacted with pinanediol to form a stable boronate ester. This step is crucial for protecting the boronic acid functionality during subsequent reactions.
Hydrochloride Salt Formation: Finally, the boronate ester is treated with hydrochloric acid to form the hydrochloride salt of (S)-BoroPro-(-)-Pinanediol.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
(S)-BoroPro-(-)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions include various boronic esters, boranes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-BoroPro-(-)-Pinanediol-hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in asymmetric synthesis and catalysis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving boron-containing compounds.
Medicine: Research into boron-based drugs has highlighted the potential of this compound in developing new therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用机制
The mechanism of action of (S)-BoroPro-(-)-Pinanediol-hydrochloride involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine or threonine residues. The pinanediol moiety provides steric hindrance, enhancing the selectivity and stability of the compound.
相似化合物的比较
Similar Compounds
®-BoroPro-(-)-Pinanediol-hydrochloride: The enantiomer of (S)-BoroPro-(-)-Pinanediol-hydrochloride, with similar chemical properties but different biological activity.
Boronophenylalanine: Another boron-containing compound used in boron neutron capture therapy.
Boronic Acid Derivatives: A broad class of compounds with varying structures and applications in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its chiral nature and the presence of both boronic acid and pinanediol moieties. This combination imparts distinct reactivity and selectivity, making it a valuable tool in asymmetric synthesis and enzyme inhibition studies.
属性
分子式 |
C14H25BClNO2 |
|---|---|
分子量 |
285.62 g/mol |
IUPAC 名称 |
2-[(2R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m1./s1 |
InChI 键 |
OVVMNBVQOPZMPY-TYIUZSNCSA-N |
手性 SMILES |
B1(OC2CC3CC([C@]2(O1)C)C3(C)C)C4CCCN4.Cl |
规范 SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)







